
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Vue d'ensemble
Description
Chemical Structure and Synthesis tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS: 581065-95-4) is a polyethylene glycol (PEG)-based compound featuring a tert-butyl ester and a terminal amino group. Its molecular formula is C₁₅H₂₉NO₆, with a molecular weight of 322.39 g/mol. The compound is synthesized via catalytic hydrogenation of a precursor using Pd/C under H₂, achieving yields up to 96% . Key spectral data include:
Applications
This compound is widely used in PROTAC (Proteolysis-Targeting Chimera) development, particularly as a linker to connect target-binding ligands with E3 ubiquitin ligases. Its PEG backbone enhances solubility and bioavailability in drug delivery systems .
Mécanisme D'action
Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .
Target of Action
The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .
Mode of Action
Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .
Biochemical Pathways
The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Action Environment
The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.
Analyse Biochimique
Biochemical Properties
The amino group of Amino-PEG4-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Amino-PEG4-t-butyl ester is used.
Cellular Effects
Its use in bioconjugation suggests that it could potentially influence cell function by modifying the activity or localization of target proteins .
Molecular Mechanism
The molecular mechanism of action of Amino-PEG4-t-butyl ester is largely dependent on its use in specific applications. In the context of bioconjugation, it can exert its effects at the molecular level by forming covalent bonds with target biomolecules, potentially influencing their activity, localization, or interactions with other molecules .
Temporal Effects in Laboratory Settings
Its use as a reagent in bioconjugation suggests that it is likely to be stable under typical laboratory conditions .
Metabolic Pathways
Its reactivity with carboxylic acids, activated NHS esters, and carbonyls suggests that it could potentially interact with enzymes or cofactors involved in these types of reactions .
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous biological environments .
Subcellular Localization
Its use in bioconjugation suggests that its localization would largely depend on the target biomolecule to which it is conjugated .
Activité Biologique
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS No. 581065-95-4) is a synthetic compound that has garnered attention for its potential applications in chemical biology and medicinal research. This compound features a primary amine group and a tert-butyl ester linked by a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 321.41 g/mol. Its structure allows for versatile interactions with biomolecules, making it a valuable tool in various biochemical applications.
Property | Value |
---|---|
Molecular Formula | C₁₅H₃₁NO₆ |
Molecular Weight | 321.41 g/mol |
Purity | ≥ 95% |
Storage Conditions | -20°C in dark place |
Hazard Statements | H302, H315, H319 |
The biological activity of this compound primarily stems from its ability to modify biomolecules through bioconjugation. The primary amine group facilitates conjugation with peptides, proteins, and drugs, while the PEG chain enhances solubility and reduces immunogenicity. This combination allows for:
- Targeted Drug Delivery : The compound can be used to create conjugates that improve the pharmacokinetics of therapeutic agents.
- Solid Phase Peptide Synthesis : The tert-butyl ester group acts as a protecting group during peptide synthesis, allowing for the stepwise assembly of peptides.
Applications in Research
Research has demonstrated the utility of this compound in various contexts:
- Drug Delivery Systems : Studies have shown that conjugating this compound to drugs can enhance their stability and bioavailability.
- Bioconjugation Techniques : It serves as a linker in bioconjugation strategies for developing targeted therapies.
Case Study 1: Targeted Delivery of Anticancer Agents
A study investigated the use of this compound as a linker for anticancer drugs. The results indicated that the drug conjugates exhibited improved tumor targeting and reduced side effects compared to free drugs.
Case Study 2: Peptide Synthesis
In another study focused on solid-phase peptide synthesis, researchers utilized the tert-butyl ester functionality to protect the C-terminus during peptide assembly. This approach allowed for higher yields and purities of synthesized peptides.
Applications De Recherche Scientifique
Pharmaceutical Development
Key Intermediate in Drug Synthesis
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to enhance drug efficacy makes it valuable in developing medications that target specific biological pathways. For instance, it has been explored in the formulation of drugs aimed at improving bioavailability and therapeutic effectiveness.
Case Study: Targeted Drug Delivery Systems
Recent research has highlighted the compound's role in creating targeted drug delivery systems for cancer therapy. By modifying the compound's structure, researchers have developed formulations that allow for more precise delivery of therapeutic agents to tumor sites, thereby minimizing side effects and improving treatment outcomes .
Polymer Chemistry
Advanced Polymer Formulation
In polymer chemistry, this compound is utilized to formulate advanced polymers with enhanced thermal stability and mechanical properties. This is particularly beneficial for industries such as automotive and aerospace where material performance is critical.
Data Table: Properties of Polymers Formulated with this compound
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Application Areas | Automotive, Aerospace |
Biotechnology
Role in Drug Delivery Systems
The compound plays a significant role in biotechnology by facilitating the development of innovative drug delivery systems. These systems are designed to improve the targeting of therapeutic agents, thereby enhancing their effectiveness while reducing systemic toxicity.
Case Study: Cancer Treatment Innovations
A study demonstrated the effectiveness of using this compound in formulating nanoparticles that encapsulate anticancer drugs. This approach not only improved the solubility of hydrophobic drugs but also allowed for controlled release mechanisms that are crucial for effective cancer treatment .
Cosmetic Formulations
Emulsifier and Stabilizer
In the cosmetic industry, this compound acts as an emulsifier and stabilizer in various formulations. It helps create smooth textures and enhances the shelf life of products.
Application Insights
Cosmetic brands utilize this compound to improve product consistency and stability. Its properties allow for better incorporation of active ingredients into formulations without compromising their efficacy .
Environmental Applications
Biodegradable Materials Development
The compound is being investigated for its potential use in creating biodegradable materials aimed at reducing plastic waste. This aligns with global sustainability efforts to promote eco-friendly alternatives in packaging and other applications.
Research Findings
Studies have indicated that incorporating this compound into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties .
Analyse Des Réactions Chimiques
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in peptide synthesis:
In solid-phase peptide synthesis, the tert-butyl group protects the C-terminus during chain assembly. Post-synthesis, TFA cleaves the ester, yielding the free carboxylic acid for further functionalization .
Acylation of the Primary Amine
The primary amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides, enabling bioconjugation:
For example, coupling with AZD5363 (an AKT inhibitor) via EDC/HOBt produced PROTACs (proteolysis-targeting chimeras) that degraded AKT kinase with DC₅₀ values as low as 46 nM .
Nucleophilic Substitution Reactions
The amino group participates in nucleophilic aromatic substitution (SNAr) and Michael additions:
A study demonstrated that shorter PEG linkers (e.g., PEG4) in SNAr reactions enhanced AKT degradation efficiency compared to longer chains, achieving >90% protein depletion at 1 μM .
Condensation and Cyclization
The amine and ester groups enable cyclization and Schiff base formation:
Reaction | Conditions | Products |
---|---|---|
Intramolecular cyclization | Basic pH | Macrocyclic lactams for drug encapsulation |
Schiff base formation | Aldehydes/ketones | Imine-linked PEG hydrogels for tissue engineering |
Cyclization under basic conditions yielded macrocycles with cavity sizes suitable for hosting small molecules, enhancing drug delivery specificity.
Role in Protecting Group Strategies
The tert-butyl ester serves as a transient protecting group in multi-step syntheses:
Step | Function | Deprotection Method |
---|---|---|
Peptide synthesis | C-terminal protection | TFA-mediated cleavage |
Polymer functionalization | Temporary ester masking | Acidic hydrolysis |
This strategy was pivotal in synthesizing CRBN- and VHL-recruiting degraders, where selective deprotection enabled precise control over conjugate architecture .
Comparative Reactivity of Analogues
Q & A
Q. Basic: What are the optimal conditions for synthesizing tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate with high yield and purity?
Methodological Answer:
The compound is synthesized via catalytic hydrogenation of a precursor azide. Key steps include:
- Hydrogenation : Reacting the azide precursor (e.g., tert-butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate) with 10% palladium on activated carbon (Pd/C) under H₂ gas in methanol at 20°C for 1 hour, achieving yields >95% .
- Purification : Filtration through celite to remove Pd/C, followed by solvent evaporation under reduced pressure to isolate the product as a yellow oil .
- Alternative Routes : Multi-step sequences involving esterification, mesylation, azide substitution, and reduction (e.g., using NaN₃ or hydrazine) are also viable, with yields optimized by controlling reaction time and stoichiometry .
Q. Basic: How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 3.70 (t, PEG chain protons), 2.86 (t, -NH₂ adjacent CH₂), and 1.43 ppm (s, tert-butyl group). ¹³C NMR confirms ester carbonyl resonance at ~170 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) yields [M+H]⁺ at m/z 322, consistent with the molecular formula C₁₅H₃₁NO₆ .
- Purity Assessment : LC-MS with retention time (~4.4 min) and UV/ELSD detectors ensure >95% purity .
Q. Advanced: How does the PEG chain length and terminal amino group influence PROTAC linker design using this compound?
Methodological Answer:
- Solubility vs. Bioactivity : The tetraethylene glycol (PEG4) chain enhances aqueous solubility, while the tert-butyl ester protects the carboxylate during synthesis. The terminal -NH₂ enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) via NHS ester or click chemistry .
- Steric Considerations : Longer PEG chains (e.g., PEG6) may reduce binding efficiency due to increased flexibility. Empirical testing using SPR or cellular degradation assays (e.g., monitoring BRAFV600E levels) is recommended .
- Case Study : In BRAF-targeting PROTACs, the compound facilitated >70% protein degradation at 1 µM in melanoma cell lines when conjugated to encorafenib .
Q. Advanced: What strategies mitigate side reactions during conjugation of this compound to biomolecules?
Methodological Answer:
- Selective Activation : Use NHS esters or azide-alkyne cycloaddition (CuAAC) for site-specific conjugation. For example, azido-PEG4-NHS ester enables efficient coupling to amine-containing peptides without cross-reactivity .
- Buffer Optimization : Perform reactions in anhydrous DMF or DMSO with DIPEA (1–2 equiv) to scavenge protons and minimize hydrolysis of active esters .
- Work-Up : Purify conjugates via preparative LC-MS to remove unreacted linker or byproducts .
Q. Advanced: How can researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, methanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy. For example, reports high solubility in methanol, while notes reduced solubility in aqueous buffers due to the tert-butyl group .
- Derivatization : Hydrolyze the tert-butyl ester to the free acid (1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid) for improved aqueous solubility in biological assays .
Q. Advanced: How to evaluate the hydrolytic stability of the tert-butyl ester under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via LC-MS over 24–72 hours. Quantify degradation products (e.g., free acid) to calculate half-life .
- Modification for Stability : Replace the tert-butyl group with benzyl or p-nitrophenyl esters for enhanced stability in acidic microenvironments .
Q. Advanced: What structure-function relationships govern dendritic conjugate performance using this compound?
Methodological Answer:
- Branching vs. Payload Delivery : Conjugation to dendrimers (e.g., polyamidoamine) via azide-alkyne click chemistry increases multivalency but may reduce cellular uptake efficiency. Optimize dendrimer generation (e.g., G3 vs. G5) and linker density using flow cytometry .
- Case Study : Dendron(SO1861)4-azide conjugates showed 84% coupling efficiency and retained bioactivity in antigen-specific immune decoys .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table compares key attributes of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate with its analogs:
Research Findings
- PROTAC Development: The amino variant demonstrated superior efficacy in BRAF-targeted PROTACs due to its extended PEG chain, which reduces steric hindrance during ternary complex formation .
- Solubility: Hydroxyl and benzyl derivatives exhibit higher aqueous solubility (>50 mg/mL) compared to the amino variant (~20 mg/mL), making them preferable for hydrophilic formulations .
- Thermal Stability : The tert-butyl group in all variants enhances thermal stability, with decomposition temperatures exceeding 150°C .
Méthodes De Préparation
Synthetic Strategies for tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Michael Addition of tert-Butyl Acrylate to Azide-Terminated PEG Intermediates
The most widely reported method involves a Michael addition between tert-butyl acrylate and an azide-functionalized PEG precursor. A representative protocol from the Royal Society of Chemistry outlines the following steps :
-
Azide Intermediate Preparation : A tetraethylene glycol derivative bearing a terminal azide group (3a, 1 eq.) is dissolved in tetrahydrofuran (THF) at 0°C.
-
Base-Catalyzed Addition : tert-Butyl acrylate (1.3 eq.) is introduced, followed by catalytic potassium tert-butoxide (t-BuOK, 0.1 eq.), initiating a conjugate addition at the β-position of the acrylate.
-
Workup and Purification : The reaction mixture is concentrated under reduced pressure and purified via silica gel chromatography using gradients of dichloromethane (DCM) and methanol.
This method achieves yields of 70–85%, with the tert-butyl group providing steric protection to the ester moiety during subsequent reactions .
Critical Reaction Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0°C → RT | >80% conversion |
Solvent | THF | Solubility |
Base | t-BuOK (0.1 eq.) | Rate acceleration |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (CDCl₃, 400 MHz) :
-
δ 1.44 ppm (s, 9H, tert-butyl CH3)
-
δ 3.53–3.81 ppm (m, 14H, PEG -OCH2CH2O-)
-
δ 2.50 ppm (t, J = 6.6 Hz, 2H, -CH2COO-)
-
170.9 ppm (ester carbonyl)
-
80.5 ppm (tert-butyl quaternary carbon)
-
70.7–66.9 ppm (PEG backbone)
High-Resolution Mass Spectrometry (HRMS)
The observed [M+Na]⁺ ion at m/z 340.1726 matches the theoretical value for C₁₅H₂₇NNaO₆⁺ (340.1730), confirming molecular identity .
Purification and Stability Considerations
Chromatographic Techniques
Silica gel chromatography with DCM/MeOH/NH₄OH (9:0.9:0.1) effectively separates the product from unreacted acrylate and oligomeric byproducts .
Scalability and Industrial Production
TCI America’s pricing structure reflects batch-dependent economies of scale :
Batch Size | Price (USD) | Lead Time |
---|---|---|
250 mg | $51–81 | 1–2 days |
1 g | $152–244 | 2–3 days |
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance mixing and thermal control, though proprietary details remain undisclosed .
Applications in Targeted Drug Delivery
The amino group (pKa ≈ 8.74) facilitates conjugation to carboxylic acid-containing payloads under mild conditions (pH 6.5–7.5), while the tert-butyl ester permits late-stage deprotection for carboxylate-directed linkages . Recent advances exploit this bifunctionality in PROTACs targeting BRD4 and EGFR mutants .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESARRNSGIDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679819 | |
Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-95-4 | |
Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.